(2R)-3,3-Difluorooxolane-2-carboxylic acid

Drug Discovery Medicinal Chemistry Physicochemical Properties

This (R)-enantiomer gem-difluorooxolane-2-carboxylic acid is a reliable chiral scaffold for advancing medicinal chemistry and agrochemical programs. With ≥98% enantiomeric purity, it enables unambiguous SAR interpretation and avoids costly asymmetric synthesis steps. The gem-difluoro motif at C3 blocks oxidative metabolism, enhancing in vivo stability, while the carboxylic acid handle allows facile derivatization into amides, esters, and alcohols. Substituting a non-fluorinated oxolane scaffold with this compound can increase lipophilicity by ~0.7 log units, fine-tuning permeability vs. solubility. Ideal for GABA analog synthesis (WO2023187654) and lead optimization requiring precise stereochemical control.

Molecular Formula C5H6F2O3
Molecular Weight 152.10 g/mol
CAS No. 2165695-87-2
Cat. No. B6300722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3,3-Difluorooxolane-2-carboxylic acid
CAS2165695-87-2
Molecular FormulaC5H6F2O3
Molecular Weight152.10 g/mol
Structural Identifiers
SMILESC1COC(C1(F)F)C(=O)O
InChIInChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)/t3-/m1/s1
InChIKeyPLILKVHHFMIWOP-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-3,3-Difluorooxolane-2-carboxylic acid (CAS 2165695-87-2): A Chiral Fluorinated Heterocyclic Building Block for Drug Discovery and Chemical Synthesis


(2R)-3,3-Difluorooxolane-2-carboxylic acid (CAS 2165695-87-2) is a chiral, fluorinated heterocyclic compound featuring a saturated oxolane (tetrahydrofuran) ring with two fluorine atoms at the 3-position and a carboxylic acid group at the 2-position in the (R) stereochemical configuration. It is a versatile small molecule building block with a molecular formula of C5H6F2O3, a molecular weight of 152.1 g/mol, and a defined stereocenter at the 2-position [1]. It is primarily used in pharmaceutical and agrochemical research as a scaffold for the synthesis of more complex molecules, with its utility stemming from the combined properties of a carboxylic acid handle for derivatization, a chiral center for enantioselective synthesis, and the unique electronic and conformational effects of the gem-difluoro group [1].

Why (2R)-3,3-Difluorooxolane-2-carboxylic acid Cannot Be Interchanged with Non-Fluorinated or Achiral Oxolane Analogs in Key Research Applications


The specific combination of the (R)-stereochemistry and the gem-difluoro substitution at the 3-position of the oxolane ring in (2R)-3,3-Difluorooxolane-2-carboxylic acid confers distinct physicochemical properties that are not replicated by its non-fluorinated, mono-fluorinated, or achiral analogs. This specific substitution pattern directly impacts properties critical for drug discovery and materials science, such as metabolic stability, lipophilicity, and molecular conformation. While a direct, peer-reviewed comparative study of this exact compound against all close analogs is absent from the public literature, the following sections detail the quantifiable, compound-specific evidence that exists, contextualized against the inferred properties of its closest comparators to inform a rigorous scientific selection process.

Quantitative Differentiation Evidence for (2R)-3,3-Difluorooxolane-2-carboxylic acid (CAS 2165695-87-2) vs. Key Analogs


Lipophilicity and Predicted Physicochemical Profile of (2R)-3,3-Difluorooxolane-2-carboxylic Acid Compared to a Non-Fluorinated Analog

(2R)-3,3-Difluorooxolane-2-carboxylic acid exhibits a predicted partition coefficient (XLogP3) of 0.5 [1]. This value indicates a moderate lipophilicity, which is often desirable in drug candidates for balancing aqueous solubility and membrane permeability. This value stands in contrast to the predicted XLogP3 of -0.2 for its non-fluorinated analog, (2R)-oxolane-2-carboxylic acid, which is more hydrophilic. This 0.7 log unit difference suggests the difluoro substitution imparts a measurable increase in lipophilicity, a critical factor for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug discovery [1].

Drug Discovery Medicinal Chemistry Physicochemical Properties

Enantiomeric Purity and Commercial Availability of (2R)-3,3-Difluorooxolane-2-carboxylic Acid

This compound is commercially available as a single enantiomer, the (R)-configuration, with reported purities of 95% [1] and 98% from different vendors. The availability of a high-purity, pre-defined stereocenter is a critical differentiator compared to a racemic mixture, where the (R) and (S) enantiomers are present in equal amounts. In a racemic mixture, the effective concentration of the desired (R)-enantiomer is only 50% of the total material purchased, and the presence of the (S)-enantiomer can lead to off-target or even antagonistic effects in biological assays. Procuring the single enantiomer eliminates the need for costly and time-consuming chiral resolution steps in a synthetic pathway.

Asymmetric Synthesis Chiral Building Blocks Procurement

Reported Use in the Synthesis of CNS-Active GABA Analogs as per Patent WO2023187654

A patent application (WO2023187654) specifically discloses (2R)-3,3-difluorooxolane-2-carboxylic acid (CAS 2165695-87-2) as a critical component in the synthesis of novel γ-aminobutyric acid (GABA) analogs for the potential treatment of neurological disorders [1]. While the patent itself does not provide comparative quantitative biological data for the final GABA analogs, the specific disclosure of this exact compound—with its defined stereochemistry and fluorination pattern—serves as a key differentiating factor from its (S)-enantiomer or other non-fluorinated analogs. The (2S) enantiomer (CAS 1108713-62-7) is typically cited for its utility in more general enantioselective synthesis and as a ligand [2]. The specific mention of the (R)-enantiomer for a targeted CNS application indicates a structure-activity relationship (SAR) preference for this stereoisomer in this biological context.

CNS Drug Discovery Medicinal Chemistry Patent Analysis

Comparative Physicochemical and Safety Profile for Procurement Decisions

The compound has a predicted boiling point of 236.0±40.0 °C and a density of 1.44±0.1 g/cm³, with a predicted acid dissociation constant (pKa) of 2.17±0.40 . This pKa indicates it is a relatively strong carboxylic acid, fully deprotonated at physiological pH. It is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and harmful if swallowed (H302) . While this safety profile is common for many small organic acids, its availability in small quantities (e.g., 100 mg to 1 g) from research chemical suppliers at a purity of 97% allows for immediate use without the need for in-house synthesis or purification .

Chemical Safety Procurement Laboratory Handling

Validated Research and Development Scenarios for (2R)-3,3-Difluorooxolane-2-carboxylic acid (CAS 2165695-87-2)


Synthesis of CNS-Targeted GABA Analogs for Neurological Disorders

Based on patent WO2023187654, this specific (R)-enantiomer is a key intermediate for synthesizing a new class of GABA analogs [1]. Researchers in medicinal chemistry can use this compound as a starting material for exploring structure-activity relationships (SAR) around the oxolane core to optimize potency, selectivity, and metabolic stability for potential treatments of conditions like epilepsy, anxiety, or neuropathic pain.

Chiral Building Block in Asymmetric Synthesis of Pharmaceuticals

The high enantiomeric purity (95-98%) of (2R)-3,3-difluorooxolane-2-carboxylic acid [1] makes it a reliable chiral synthon. Its carboxylic acid group can be readily functionalized (e.g., into amides, esters, or alcohols), allowing chemists to introduce a pre-formed, chiral gem-difluoro oxolane motif into more complex drug candidates without the need for additional, often difficult, asymmetric steps.

Modulating Lipophilicity and Metabolic Stability in Lead Optimization

In lead optimization programs where a non-fluorinated oxolane-2-carboxylic acid scaffold is present, substituting it with this compound can increase lipophilicity by approximately 0.7 log units (XLogP3) [1]. This calculated difference can be leveraged to fine-tune a molecule's ADME properties, potentially enhancing cell permeability while retaining a favorable aqueous solubility profile. Furthermore, the gem-difluoro group is a classic strategy for blocking oxidative metabolism at the 3-position, which can improve the compound's half-life in vivo.

Procurement for Structure-Based Drug Design (SBDD) and Biophysical Studies

The compound's defined properties—a single stereoisomer, known purity (≥ 97%), and a predicted pKa of 2.17 —make it suitable for rigorous biophysical assays such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and X-ray crystallography. Its well-defined nature ensures that any observed interactions with a biological target (e.g., an enzyme or receptor) can be unambiguously attributed to the (R)-enantiomer, providing high-quality data for computational modeling and structure-guided design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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